Acetic acid;3-methylbut-2-ene-1,1,4-triol
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Overview
Description
Acetic acid;3-methylbut-2-ene-1,1,4-triol is an organic compound with a unique structure that combines the properties of acetic acid and a triol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-methylbut-2-ene-1,1,4-triol can be achieved through several methods. One common approach involves the reaction of 3-methylbut-2-ene-1,1,4-triol with acetic anhydride under acidic conditions. This reaction typically requires a catalyst, such as sulfuric acid, to proceed efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3-methylbut-2-ene-1,1,4-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The hydroxyl groups in the triol can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
Scientific Research Applications
Acetic acid;3-methylbut-2-ene-1,1,4-triol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action of acetic acid;3-methylbut-2-ene-1,1,4-triol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. Its hydroxyl groups can form hydrogen bonds with other molecules, influencing its reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
3-methylbut-2-ene-1,1,4-triol: A similar compound without the acetic acid moiety.
Acetic acid: A simple carboxylic acid without the triol structure.
But-2-ene-1,4-diol: A diol with a similar carbon backbone but lacking the acetic acid group.
Uniqueness
Acetic acid;3-methylbut-2-ene-1,1,4-triol is unique due to its combination of acetic acid and triol functionalities. This dual nature allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
CAS No. |
74997-73-2 |
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Molecular Formula |
C11H22O9 |
Molecular Weight |
298.29 g/mol |
IUPAC Name |
acetic acid;3-methylbut-2-ene-1,1,4-triol |
InChI |
InChI=1S/C5H10O3.3C2H4O2/c1-4(3-6)2-5(7)8;3*1-2(3)4/h2,5-8H,3H2,1H3;3*1H3,(H,3,4) |
InChI Key |
OQDSQRNJAWSYPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(O)O)CO.CC(=O)O.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
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